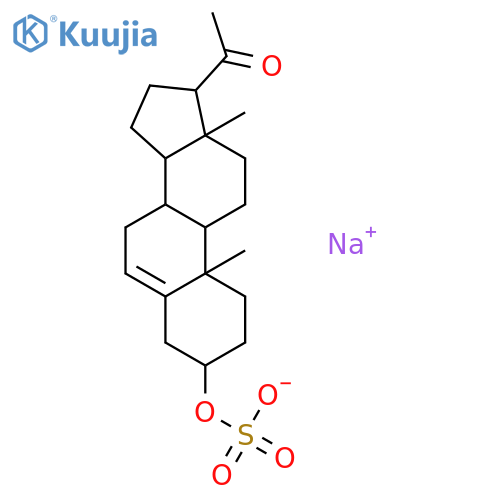

Cas no 1852-38-6 (Pregnenolone monosulfate sodium)

1852-38-6 structure

商品名:Pregnenolone monosulfate sodium

Pregnenolone monosulfate sodium 化学的及び物理的性質

名前と識別子

-

- Pregn-5-en-20-one,3-(sulfooxy)-, sodium salt (1:1), (3b)-

- PREGNENOLONE SULFATE SODIUM SALT

- 5-PREGNEN-3B-OL-20-ONE3-SULFATE SODIUM

- Pregnenolone-3-sulfa

- Pregnenolone-3-sulfate SodiuM Salt

- sodium,(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) sulfate

- PREGNENOLONE SULFATE SODIUM

- SodiuM Pregnenolone-d4 Sulfate

- 5-Pregnen-3β-ol-20-one sulfate

- Pregnenolone sulphate Na+ salt

- PREGNENOLONE SULPHATE, SODIUM SALT

- 3-Hydroxypregn-5-en-20-one sulfate

- 5-pregnen-3B-ol-20-one sulfate sodium

- 3β-Hydroxy-5-pregnen-20-one 3-sulfate

- Pregnenolone monosulfate sodium salt

- Pregnenolone monosulfate sodium

- CHEMBL1256742

- CS-0033053

- DTXSID80635475

- 1852-38-6

- 3b-Hydroxy-5-pregnen-20-one monosulfate sodium salt

- (3?)-3-(Sulfooxy)-pregn-5-en-20-one sodium salt

- sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

- BAA85238

- SCHEMBL1321009

- HY-110189

- Pregnenolone monosulfate (sodium)

- 3-Hydroxy-5-pregnen-20-one monosulfate (sodium salt)

- Pregnenolone monosulfate (sodium salt)

- AKOS025142103

- 3β-Hydroxy-5-pregnen-20-one monosulfate sodium salt

- G60899

- 3-(Sulfooxy)pregn-5-en-20-one Sodium Salt; (3beta-3-(Sulfooxy)pregn-5-en-20-one Sodium Salt; 3beta-Hydroxypregn-5-en-20-one Hydrogen Sulfate Sodium Salt; Pregnenolone Sulfate Sodium Salt;

- QQVJEIZJHDPTSH-UTNKIXDHSA-M

-

- インチ: InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1

- InChIKey: QQVJEIZJHDPTSH-UHFFFAOYSA-M

- ほほえんだ: [Na+].O=S(OC1CCC2(C3CCC4(C(CCC4C3CC=C2C1)C(=O)C)C)C)(=O)[O-]

計算された属性

- せいみつぶんしりょう: 418.17900

- どういたいしつりょう: 418.17898954g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 3

- 複雑さ: 772

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.9Ų

じっけんとくせい

- ゆうかいてん: 192 °C(lit.)

- ようかいど: methanol and water: 1.93 mg/mL

- PSA: 91.88000

- LogP: 5.08060

Pregnenolone monosulfate sodium セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Pregnenolone monosulfate sodium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1078798-5mg |

Pregnenolone sulfate sodium salt |

1852-38-6 | 95% | 5mg |

$245 | 2022-11-02 | |

| eNovation Chemicals LLC | Y1078798-50mg |

Pregnenolone sulfate sodium salt |

1852-38-6 | 95% | 50mg |

$415 | 2022-11-02 | |

| ChemScence | CS-0033053-100mg |

Pregnenolone monosulfate (sodium) |

1852-38-6 | 100mg |

$260.0 | 2022-04-27 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P911869-50mg |

Pregnenolone sulfate sodium salt |

1852-38-6 | 98% | 50mg |

¥1,254.00 | 2022-09-01 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73602-100mg |

Pregnenolone sulfate (sodium salt) |

1852-38-6 | 98% | 100mg |

¥574.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73602-50mg |

Pregnenolone sulfate (sodium salt) |

1852-38-6 | 98% | 50mg |

¥302.00 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1078798-10mg |

Pregnenolone sulfate sodium salt |

1852-38-6 | 95% | 10mg |

$280 | 2022-11-02 | |

| eNovation Chemicals LLC | Y1078798-100mg |

Pregnenolone sulfate sodium salt |

1852-38-6 | 95% | 100mg |

$590 | 2022-11-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-476617-10 mg |

Pregnenolone-3-sulfate-d4 Sodium Salt, |

1852-38-6 | 10mg |

¥3,309.00 | 2023-07-10 | ||

| MedChemExpress | HY-110189-5mg |

Pregnenolone monosulfate sodium |

1852-38-6 | ≥98.0% | 5mg |

¥550 | 2024-07-20 |

Pregnenolone monosulfate sodium 関連文献

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1852-38-6 (Pregnenolone monosulfate sodium) 関連製品

- 651-48-9(Dehydroepiandrosterone sulfate)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1852-38-6)Pregnenolone monosulfate sodium

清らかである:99%/99%

はかる:50mg/100mg

価格 ($):232.0/401.0